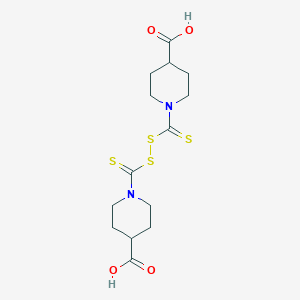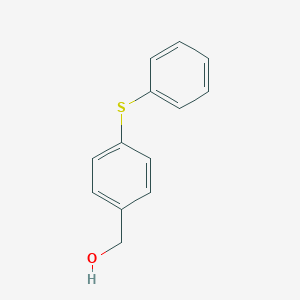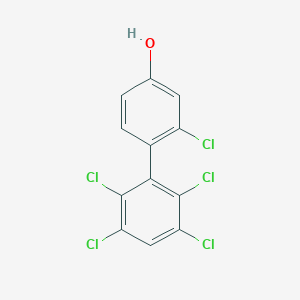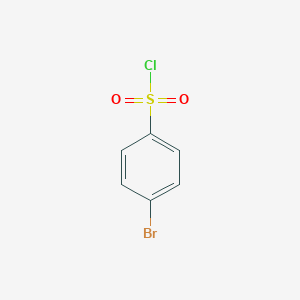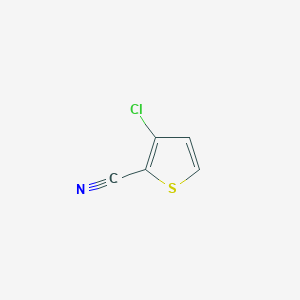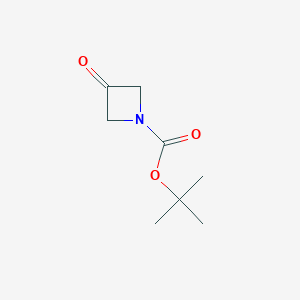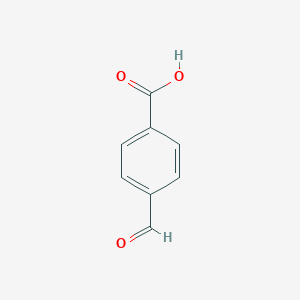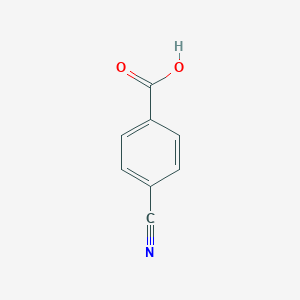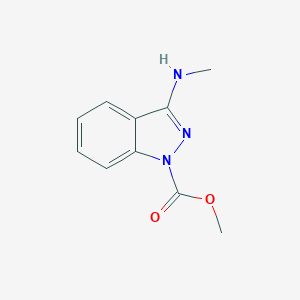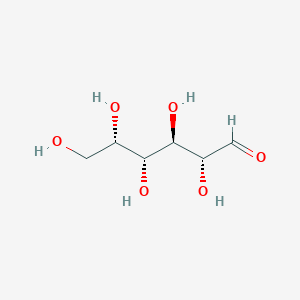
L-Talose
Descripción general
Descripción
L-Talose is a biochemical reagent . It is the acyclic form of this compound . The molecular formula of this compound is C6H12O6 . It is also known as 1,4 beta galactoside-fructose .
Synthesis Analysis
One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI representation is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 .
Chemical Reactions Analysis
This compound is involved in several enzymatic reactions. For instance, L-RI catalyzes the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.16 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 118 Ų .
Aplicaciones Científicas De Investigación
Biosynthesis and Polysaccharide Formation
L-Talose has been identified as a constituent of cell wall components in some bacteria. Research conducted by Nakano et al. (2000) highlighted the biosynthesis of 6-deoxy-L-talose in Actinobacillus actinomycetemcomitans, a bacterium associated with periodontal diseases. This study was pivotal in understanding the synthesis of unusual sugars in bacterial cell walls, offering insights into potential targets for antibacterial therapies (Nakano et al., 2000).
Enzymatic Conversion and Industrial Production
Research by Terami et al. (2015) demonstrated the use of L-ribose isomerase for the conversion of L-psicose and D-tagatose to L-allose and D-talose, respectively. This enzymatic process, significant for the production of rare sugars like this compound, has implications for their industrial-scale synthesis and potential applications in various fields, including pharmaceuticals and food industry (Terami et al., 2015).
Effects on Organisms
Sakoguchi et al. (2016) explored the effects of D-talose on the model organism Caenorhabditis elegans. They found that D-talose exhibited growth inhibitory effects, suggesting its potential as a biological modifier. This research contributes to our understanding of the biological activity of rare sugars like this compound in living organisms (Sakoguchi et al., 2016).
Synthetic Methods and Derivatives
Efficient synthetic methods for producing this compound and its derivatives are crucial for its application in various fields. Dibello et al. (2016) reported the stereoselective preparation of this compound from an L-glyceraldehyde derivative, contributing to the synthetic accessibility of this rare sugar (Dibello et al., 2016). Additionally, Zhao et al. (2011) synthesized glycoconjugates with this compound, demonstrating its potential in developing antifungal agents (Zhao et al., 2011).
Novel Production Methods
Shompoosang et al. (2016) described a novel enzymatic method for producing 6-deoxy-L-talose from L-fucose, highlighting the potential of coupling and sequential enzymatic reactions in creating rare sugars (Shompoosang et al., 2016).
Applications in Microbiology and Metabolic Engineering
The research by Suzuki et al. (2002) and Bilal et al. (2018) delves into the microbial biosynthesis pathways for rare sugars, including this compound, offering a deeper understanding of microbial metabolism and its applications in biotechnology and metabolic engineering (Suzuki et al., 2002), (Bilal et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is primarily used as a biochemical reagent for life science related research .
Mode of Action
It is known that l-talose is formed by the reduction of l-talonic lactone obtained from l-galactonic acid by means of epimerisation .
Biochemical Pathways
This compound is involved in the biochemical pathway of its own synthesis. It is formed by the reduction of L-talonic lactone, which is obtained from L-galactonic acid through the process of epimerisation
Result of Action
It is known that this compound is a colorless syrup with a sweet taste .
Análisis Bioquímico
Biochemical Properties
It is known that L-Talose can be produced from L-Psicose and D-Tagatose by L-Ribose isomerase . This suggests that this compound may interact with this enzyme and potentially others in the biochemical reactions it is involved in.
Molecular Mechanism
It is known that this compound can be produced from L-Psicose and D-Tagatose by L-Ribose isomerase , suggesting that it may exert its effects at the molecular level through interactions with this enzyme
Metabolic Pathways
It is known that this compound can be produced from L-Psicose and D-Tagatose by L-Ribose isomerase , suggesting that it may be involved in the metabolic pathways of these sugars
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OMMKOOBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319160 | |
| Record name | L-Talose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23567-25-1 | |
| Record name | L-Talose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Talose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Talose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-talose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-Talose?
A1: The molecular formula of this compound is C₆H₁₂O₆, and its molecular weight is 180.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, detailed 1H and 13C NMR spectroscopic data for this compound and its derivatives can be found in several studies, providing insights into its structural features and configurations. [, , , , , ]
Q3: What are the natural sources of this compound?
A3: this compound is primarily found as a constituent of bacterial polysaccharides, particularly in species like Actinomyces viscosus, Actinobacillus actinomycetemcomitans, and Burkholderia pseudomallei. [, , , , ]
Q4: How is this compound biosynthesized in bacteria?
A4: The biosynthesis of this compound and its derivatives often involves enzymatic pathways starting from common sugar precursors like dTDP-D-glucose or UDP-N-acetyl-D-glucosamine. Key enzymes like thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductase play crucial roles in these pathways. [, , ]
Q5: Are there any differences in this compound production between virulent and avirulent strains of Actinomyces viscosus?
A5: Interestingly, research indicates no significant qualitative or quantitative difference in the this compound content between virulent and avirulent strains of Actinomyces viscosus. []
Q6: What is the biological significance of this compound in bacteria?
A6: this compound is a vital component of bacterial cell wall polysaccharides, contributing to their structural integrity and potentially influencing their interactions with the host immune system. For instance, this compound is a key constituent of the O-antigen in Burkholderia pseudomallei, a causative agent of melioidosis. [, , ]
Q7: What are the potential applications of this compound and its derivatives?
A7: Research suggests potential applications of this compound derivatives in various fields:
- Glycosidase Inhibitors: Synthesized this compound derivatives like allonojirimycin show potential as glycosidase inhibitors. []
- Anti-fungal Agents: Oleanolic acid glycosides incorporating this compound exhibit anti-fungal activity against various plant pathogens. []
- Vaccine Development: Synthetic tetrasaccharides containing this compound, mimicking the epitopes of Burkholderia pseudomallei O-antigens, are being investigated for vaccine development against melioidosis and glanders. []
Q8: How is this compound chemically synthesized?
A8: Several synthetic routes have been developed for this compound, often starting from other sugars like L-rhamnose or D-allose. These routes often involve multi-step procedures utilizing protecting groups, oxidation, reduction, and epimerization reactions. [, , , , , , , , ]
Q9: Can the structure of this compound be modified for specific applications?
A9: Yes, structural modifications of this compound are possible. For example, researchers have synthesized disaccharides incorporating this compound as potential heparan sulfate mimetics. [] Additionally, naturally occurring this compound derivatives with varying acetylation and methylation patterns exist, influencing their biological properties. [, , ]
Q10: What is the significance of the stereochemistry of this compound in its biological activity?
A10: The specific stereochemistry of this compound is crucial for its biological activity. For example, the L-isomer of 6-deoxytalose is specifically incorporated into the cell wall of Actinomyces viscosus. [] Similarly, the antigenic properties of bacterial polysaccharides are heavily influenced by the stereochemistry of their constituent sugars, including this compound. [, ]
Q11: What are the current limitations in this compound research?
A11: While significant progress has been made, some limitations persist:
Q12: What are the future directions in this compound research?
A12: Future research on this compound could focus on:
- Developing efficient synthetic strategies for this compound and its derivatives to improve accessibility for research and potential applications. []
- Exploring the use of metabolic engineering to produce this compound and its derivatives in a cost-effective manner. []
- Developing novel analytical methods for the sensitive and specific detection of this compound in complex biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



